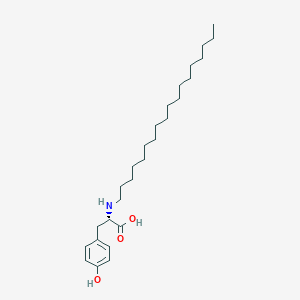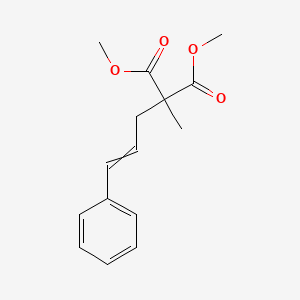
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate typically involves the condensation of dimethoxypropiophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water, and the mixture is stirred at room temperature for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism by which dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate exerts its effects involves interactions with various molecular targets. The compound can participate in reactions that alter its structure and function, leading to the formation of new products with different properties. The exact pathways and targets depend on the specific reactions and conditions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one: This compound has a similar structure but includes methoxy groups on the phenyl ring.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another structurally similar compound with a naphthalene ring.
2-Propen-1-ol, 3-phenyl-:
Uniqueness
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
189884-53-5 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
dimethyl 2-methyl-2-(3-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-15(13(16)18-2,14(17)19-3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
MWVNJPXCTNQVBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=CC1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


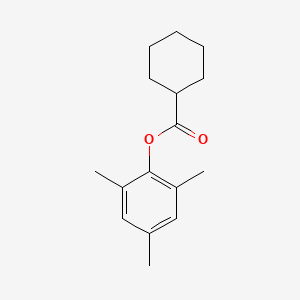
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
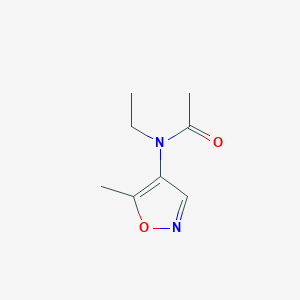
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)

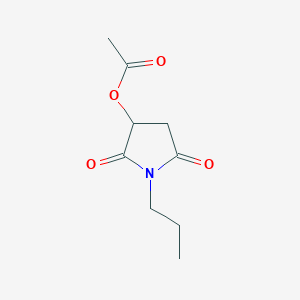

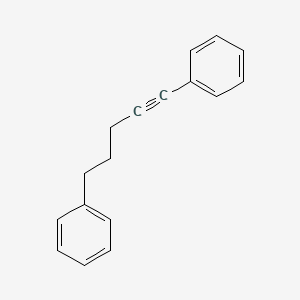
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)

